molecular formula C13H16BrNO B1382236 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1698473-77-6

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1382236
CAS No.: 1698473-77-6
M. Wt: 282.18 g/mol
InChI Key: SQVZCTDNCOVPQK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16BrNO . It is used in various chemical reactions and has a molecular weight of 282.18 .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 4-Bromobenzaldehyde, a related compound, can be prepared from 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . Another synthesis method involves the oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI code for this compound is 1S/C13H16BrNO/c1-15-7-9-16(10-8-15)13-5-3-12(11-14)6-4-13/h3-6,11H,7-10H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 282.18 . Other properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Processes : Research studies have delved into improving synthetic processes for various benzaldehydes. For instance, Feng (2002) discussed the synthesis of 3,4,5-trimethoxy benzaldehyde, highlighting the use of bromo compounds in the process (Feng, 2002).
  • Chiral Ligand Synthesis : Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) explored the synthesis of novel chiral ligands using 4-methylpiperidin derivatives, which could have applications in asymmetric catalysis (Alvarez-Ibarra et al., 2010).
  • Tandem Reactions and Organic Synthesis : Sayadian, Yavari, and Halvagar (2020) developed an efficient method for synthesizing 2-oxo-2H-1-benzopyran-4-olates, incorporating bromo-benzaldehyde derivatives in the reaction process (Sayadian et al., 2020).

Biological and Medicinal Research

  • Anti-inflammatory Properties : Kim et al. (2016) researched the anti-inflammatory effects of a similar compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, indicating potential medicinal applications of bromo-benzaldehydes (Kim et al., 2016).
  • Antimicrobial Activities : Sherekar, Kakade, and Padole (2021) synthesized bromo-hydroxy benzaldehydes to study their antimicrobial properties, demonstrating the potential use of these compounds in developing new antimicrobial agents (Sherekar et al., 2021).

Other Applications

  • Catalytic and Organic Transformations : Studies like those by Lundgren et al. (2003) and Thiemann et al. (2016) have shown the use of bromo-benzaldehydes in catalysis and organic transformations, emphasizing the versatility of these compounds in various chemical processes (Lundgren et al., 2003), (Thiemann et al., 2016).

Properties

IUPAC Name

3-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZCTDNCOVPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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